2-Pyridin-3-yl-tetrahydro-pyran-4-one
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Overview
Description
2-Pyridin-3-yl-tetrahydro-pyran-4-one is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-tetrahydro-pyran-4-one typically involves the reaction of pyridine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of a multicomponent reaction (MCR) approach, which is known for its efficiency and atom economy . This method often employs substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes heating the reaction mixture at controlled temperatures, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-tetrahydro-pyran-4-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce tetrahydropyran derivatives with altered functional groups .
Scientific Research Applications
2-Pyridin-3-yl-tetrahydro-pyran-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and can form complexes with various metal ions.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-tetrahydro-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Pyridin-4-yl-2,4-dihydro-indeno[1,2-c]pyrazole: This compound shares a similar pyridine ring structure but differs in its fused ring system.
2-(5-aminopyridin-3-yl)tetrahydro-4H-pyran-4-one: This compound has a similar tetrahydropyran ring but features an amino group instead of a pyridine ring.
Uniqueness
2-Pyridin-3-yl-tetrahydro-pyran-4-one is unique due to its specific combination of a pyridine ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-pyridin-3-yloxan-4-one |
InChI |
InChI=1S/C10H11NO2/c12-9-3-5-13-10(6-9)8-2-1-4-11-7-8/h1-2,4,7,10H,3,5-6H2 |
InChI Key |
INTLCEZVIDXUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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